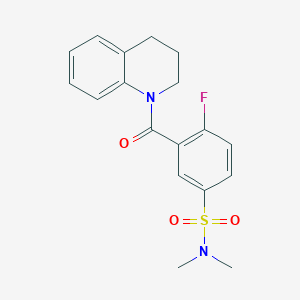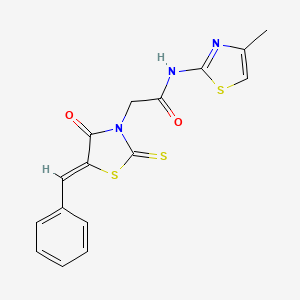![molecular formula C10H12BrFO2 B4921822 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene](/img/structure/B4921822.png)
1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene, also known as BFEFB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in drug discovery and research. BFEFB is a fluorinated derivative of benzene, and it is synthesized through a multistep process involving various chemical reactions.
作用機序
The mechanism of action of 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene involves its interaction with specific biological targets, which can lead to changes in cellular signaling pathways and physiological processes. For example, 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene has been shown to modulate the activity of certain ion channels, which can affect the flow of ions across cell membranes and alter neuronal activity.
Biochemical and Physiological Effects:
1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene has been shown to have various biochemical and physiological effects, including changes in cellular signaling pathways, alterations in ion channel activity, and modulation of protein-protein interactions. These effects can lead to changes in cellular function and physiological processes, which can have implications for drug discovery and research.
実験室実験の利点と制限
One advantage of using 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene in lab experiments is its potential to interact with specific biological targets, which can provide insights into the mechanisms underlying various physiological processes. However, one limitation of using 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene, including:
1. Further studies on the mechanisms underlying 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene's interactions with specific biological targets.
2. Development of new drugs based on 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene for the treatment of various diseases.
3. Investigation of the potential toxic effects of 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene and ways to mitigate them.
4. Exploration of the potential applications of 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene in other areas of research, such as materials science and nanotechnology.
In conclusion, 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene is a promising compound for drug discovery and research, with potential applications in the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and potential toxic effects, as well as to explore its potential applications in other areas of research.
合成法
The synthesis of 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene involves several steps, starting with the reaction between 4-fluorophenol and 2-bromoethanol, which produces 2-(4-fluorophenoxy)ethanol. This intermediate product is then reacted with sodium hydride and 1,2-dibromoethane to form 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene.
科学的研究の応用
1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene has potential applications in drug discovery and research due to its ability to interact with certain biological targets. Recent studies have shown that 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene can bind to and modulate the activity of various proteins, including G protein-coupled receptors and ion channels. This makes 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene a promising candidate for the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
特性
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO2/c11-5-6-13-7-8-14-10-3-1-9(12)2-4-10/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWLPYJBFBIMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOCCBr)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B4921747.png)
![N,N-dimethyl-N'-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]urea](/img/structure/B4921761.png)
![4-methyl-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4921768.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-fluoro-N-2-naphthylbenzamide](/img/structure/B4921771.png)


![1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4921791.png)
![ethyl 4-[3-(2-methylphenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B4921792.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4921803.png)

![1-[(2-methoxyphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4921829.png)
![N-[2-(4-morpholinyl)ethyl]cycloheptanamine](/img/structure/B4921831.png)
